molecular formula C17H13NO5S2 B4585758 methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate

Cat. No.: B4585758
M. Wt: 375.4 g/mol
InChI Key: VQPWJIPGDFFPPH-UKTHLTGXSA-N
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Description

Methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields, purity, and cost-effectiveness. Techniques such as multicomponent reactions, click chemistry, and green synthesis are often employed to improve the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different thiazolidine derivatives. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .

Scientific Research Applications

Methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate has diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate include:

Uniqueness

What sets this compound apart is its unique combination of the thiazolidine, furan, and phenylsulfanyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[(5E)-2,4-dioxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S2/c1-22-14(19)10-18-16(20)13(25-17(18)21)9-11-7-8-15(23-11)24-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPWJIPGDFFPPH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 3
methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate

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